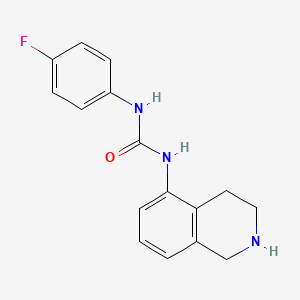

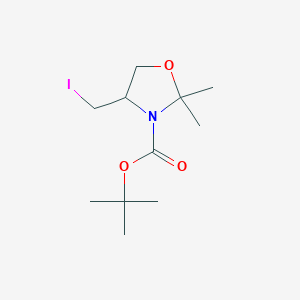

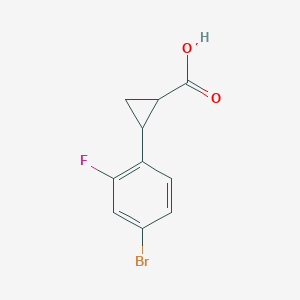

![molecular formula C12H11N3O B1371264 1,8-Dimethylimidazo[1,2-a]chinoxalin-4(5H)-on CAS No. 445430-61-5](/img/structure/B1371264.png)

1,8-Dimethylimidazo[1,2-a]chinoxalin-4(5H)-on

Übersicht

Beschreibung

1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, also known as N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine, is a chemical compound with the molecular formula C14H17N5 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular weight of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one is 255.32 g/mol . Its InChI code is 1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18) .Wissenschaftliche Forschungsanwendungen

Krebsforschung

Diese Verbindung wurde in Studien verwendet, um ihre Rolle bei der Krebsentwicklung zu verstehen. Sie ist strukturell ähnlich zu Verbindungen, die als heterozyklische Amine bekannt sind und beim Kochen von Fleisch entstehen. Sie wurden mit Krebs in Verbindung gebracht. Forschung konzentriert sich auf ihre potenzielle Hepatokarzinogenität und das Vorhandensein von Schwellenwerten für genotoxische Karzinogene .

Genotoxizitätsstudien

Die genotoxischen Wirkungen von 1,8-Dimethylimidazo[1,2-a]chinoxalin-4(5H)-on sind von großem Interesse. Studien beinhalten häufig die gleichzeitige Behandlung mit anderen bekannten Karzinogenen wie Diethylnitrosamin, um synergistische Effekte zu bewerten und No-Effect-Level dieser Verbindungen zu bestimmen .

Entzündung und Nitrosylierungsreaktionen

Forschungen haben gezeigt, dass Entzündungsmediatoren wie Stickstoffmonoxid verwandte Verbindungen in Nitrosylierungsprodukte umwandeln können. Dies ist relevant für das Verständnis der chemischen Pfade und potenziellen Risiken, die mit der Nitrosylierung in biologischen Systemen verbunden sind .

Enzyminhibitionstudien

Verbindungen wie this compound wurden auf ihre Fähigkeit untersucht, bestimmte Enzyme zu hemmen. Beispielsweise wurden Derivate dieser Verbindung zur Hemmung von IKK-2 eingesetzt, das eine Rolle im NF-κB-Signalweg spielt, der an Entzündung und Immunität beteiligt ist .

Wirkmechanismus

Target of Action

The primary target of 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, also known as BMS-345541, is the IκB kinase (IKK) complex . The IKK complex plays a crucial role in the nuclear factor κB (NF-κB) signaling pathway, which is involved in immune responses, inflammation, and cell survival .

Mode of Action

BMS-345541 interacts with the IKK complex as an allosteric site inhibitor . By binding to the allosteric site of the IKK complex, it inhibits the phosphorylation and subsequent degradation of IκB proteins . This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines .

Biochemical Pathways

The compound affects the NF-κB signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, the IKK complex phosphorylates IκB proteins, leading to their degradation and the release of NF-κB. NF-κB then translocates to the nucleus and initiates the transcription of pro-inflammatory cytokines . By inhibiting the IKK complex, BMS-345541 blocks this pathway, reducing the production of these cytokines .

Pharmacokinetics

It is soluble in dmso , suggesting that it may be well-absorbed in the body

Result of Action

BMS-345541 has anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway . This can lead to a decrease in inflammation and potentially halt the progression of diseases associated with chronic inflammation .

Action Environment

The action of BMS-345541 can be influenced by various environmental factors For instance, the pH and temperature of the environment could potentially affect the stability and efficacy of the compound. It is generally stored at 2-8°C , suggesting that it is stable at low temperatures.

Biochemische Analyse

Biochemical Properties

1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an inhibitor of IκB kinase (IKK), which is involved in the nuclear factor κB (NF-κB) pathway . This interaction inhibits the transcription of pro-inflammatory cytokines, showcasing its anti-inflammatory properties . Additionally, it has been observed to arrest bone erosion in certain animal models .

Cellular Effects

The effects of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the NF-κB pathway, which is crucial for the production of pro-inflammatory cytokines . This inhibition can lead to reduced inflammation and altered gene expression in cells . Furthermore, it has been shown to affect the production of interferon-γ (IFN-γ) by natural killer (NK) cells .

Molecular Mechanism

At the molecular level, 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one exerts its effects through several mechanisms. It binds to the allosteric site of IκB kinase (IKK), inhibiting its activity . This inhibition prevents the phosphorylation and degradation of IκB, thereby blocking the activation of NF-κB . As a result, the transcription of pro-inflammatory cytokines is suppressed . Additionally, it has been observed to modulate the expression of eotaxin and monocyte chemoattractant protein-1 (MCP-1) mRNA in gingival fibroblasts .

Temporal Effects in Laboratory Settings

The stability and degradation of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that it remains stable under desiccated storage conditions at 2-8°C . Over time, its inhibitory effects on IκB kinase (IKK) and the NF-κB pathway persist, leading to sustained anti-inflammatory activity

Dosage Effects in Animal Models

The effects of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one vary with different dosages in animal models. At lower doses, it effectively inhibits the NF-κB pathway and reduces inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential impacts on liver and kidney function . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing toxicity.

Metabolic Pathways

1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the NF-κB pathway . By inhibiting IκB kinase (IKK), it alters the metabolic flux and levels of metabolites associated with inflammation . This modulation of metabolic pathways contributes to its anti-inflammatory properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one within cells and tissues are essential for its efficacy. It is transported across cell membranes and distributed to various tissues, where it exerts its inhibitory effects on the NF-κB pathway . The compound’s solubility in DMSO and insolubility in water influence its distribution and localization within the body . Understanding its transport mechanisms can aid in optimizing its therapeutic applications.

Subcellular Localization

1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one is localized within specific subcellular compartments, which affects its activity and function. It targets the cytoplasm, where it interacts with IκB kinase (IKK) to inhibit the NF-κB pathway . Additionally, its localization may be influenced by post-translational modifications and targeting signals that direct it to specific organelles

Eigenschaften

IUPAC Name |

1,8-dimethyl-5H-imidazo[1,2-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-7-3-4-9-10(5-7)15-8(2)6-13-11(15)12(16)14-9/h3-6H,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRWITSTDWORDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C3=NC=C(N23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626386 | |

| Record name | 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445430-61-5 | |

| Record name | 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

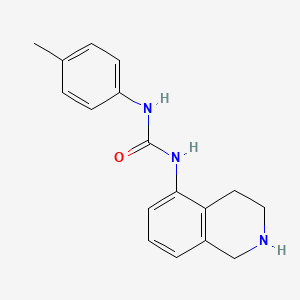

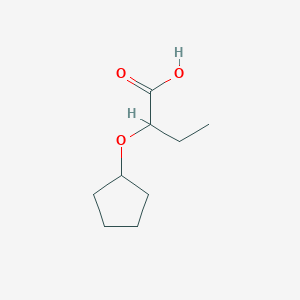

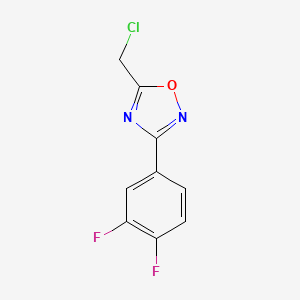

![Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1371192.png)

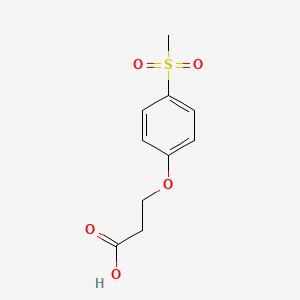

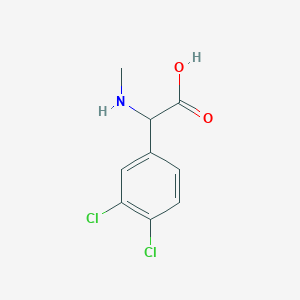

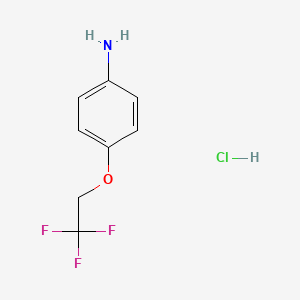

![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1371195.png)

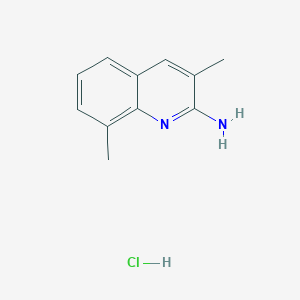

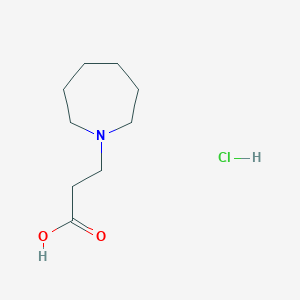

![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1371203.png)